Product packaging for 3-Fluoro-2,2-dimethylcyclobutan-1-amine(Cat. No.:)

3-Fluoro-2,2-dimethylcyclobutan-1-amine

Cat. No.: B13017930
M. Wt: 117.16 g/mol
InChI Key: OHNLLUXEWXWDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2,2-dimethylcyclobutan-1-amine is a synthetically versatile, alicyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a strained cyclobutane ring, a motif increasingly valued for its ability to improve the potency and pharmacokinetic properties of therapeutic candidates. The strategic incorporation of a fluorine atom adjacent to the primary amine group on the ring creates a unique molecular architecture that can be exploited to modulate electronegativity, metabolic stability, and membrane permeability in target molecules. The primary application of this compound is as a key intermediate in the synthesis of more complex, biologically active molecules. The strained four-membered ring can impart conformational restraint to a compound, potentially leading to higher selectivity for biological targets. The presence of the fluorine atom, a common bioisostere, can influence the molecule's electronic properties and is a key feature in the design of enzyme inhibitors and receptor ligands. The amine functional group provides a crucial handle for further synthetic elaboration, allowing researchers to link the cyclobutane core to other pharmacophores. This makes this compound a valuable scaffold for constructing compound libraries in high-throughput screening and for the development of novel agents in areas such as oncology, CNS disorders, and infectious diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FN B13017930 3-Fluoro-2,2-dimethylcyclobutan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

3-fluoro-2,2-dimethylcyclobutan-1-amine

InChI

InChI=1S/C6H12FN/c1-6(2)4(7)3-5(6)8/h4-5H,3,8H2,1-2H3

InChI Key

OHNLLUXEWXWDIP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1F)N)C

Origin of Product

United States

Stereochemical Considerations and Conformational Analysis of 3 Fluoro 2,2 Dimethylcyclobutan 1 Amine Derivatives

Inherent Chirality and Stereoisomerism of Substituted Cyclobutane (B1203170) Systems

Substituted cyclobutane systems, such as 3-Fluoro-2,2-dimethylcyclobutan-1-amine, possess inherent chirality due to the presence of stereogenic centers. A stereogenic center is a carbon atom bonded to four different groups. In this molecule, the C1 carbon (bearing the amine group) and the C3 carbon (bearing the fluorine atom) are potential stereogenic centers. The presence of multiple stereocenters gives rise to the possibility of various stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

For a molecule with 'n' stereogenic centers, the maximum number of possible stereoisomers is 2^n. Therefore, for this compound, with two stereogenic centers, a maximum of four stereoisomers could exist. These stereoisomers can be related as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). bldpharm.com The actual number of unique stereoisomers can sometimes be reduced if a plane of symmetry exists within the molecule, leading to meso compounds, which are achiral despite having stereocenters. researchgate.net However, in the case of this compound, the substitution pattern precludes the formation of meso compounds.

Diastereomeric Relationships in this compound Analogs

In analogs of this compound, such as 3-alkyl- and 3-aryl-3-fluorocyclobutylamines, the relative orientation of the substituents on the cyclobutane ring leads to the formation of diastereomers. nih.gov These are typically designated with cis and trans nomenclature. The cis isomer has the substituents on the same side of the ring, while the trans isomer has them on opposite sides.

The synthesis of these analogs often results in a mixture of diastereomers. For instance, the synthesis of 3-alkyl-3-fluorocyclobutylamines has been shown to produce both cis and trans isomers. nih.gov These diastereomers can be separated using chromatographic techniques, allowing for the isolation and characterization of each pure stereoisomer. The distinct spatial arrangement of the functional groups in cis and trans diastereomers leads to different physical and chemical properties, including their interaction with biological systems. The ability to isolate and study individual diastereomers is crucial for understanding structure-activity relationships in medicinal chemistry. nih.gov

Influence of Cyclobutane Ring Strain on Molecular Conformation

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. This strain profoundly influences the molecule's conformation, forcing it to adopt a non-planar structure.

Puckered Structure and Non-Planarity of the Cyclobutane Ring

A planar cyclobutane would have internal bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle strain. Furthermore, a planar conformation would lead to the eclipsing of all hydrogen atoms on adjacent carbon atoms, introducing considerable torsional strain.

To alleviate this combined strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. In this conformation, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25°. This puckering slightly increases angle strain but significantly reduces the torsional strain by moving the substituents on adjacent carbons away from a fully eclipsed arrangement. The puckered conformations of cyclobutane are in rapid equilibrium at room temperature.

Stereoelectronic Effects of Fluorine on Conformational Preferences

The presence of a highly electronegative fluorine atom introduces stereoelectronic effects that can influence the conformational preferences of the cyclobutane ring. Stereoelectronic effects are interactions between electron orbitals that depend on the geometry of the molecule. In fluorinated organic compounds, interactions such as the gauche effect and hyperconjugation can play a significant role in determining the most stable conformation.

Methodologies for Conformational Elucidation

The determination of the precise three-dimensional structure and conformational biases of substituted cyclobutanes relies heavily on advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Bias Determination

NMR spectroscopy is indispensable for the stereochemical assignment and conformational analysis of cyclobutane derivatives. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of each nucleus in the molecule. For unsubstituted cyclobutane, the ¹H NMR spectrum shows a single peak, indicating that all eight protons are equivalent on the NMR timescale due to rapid conformational flipping. Similarly, the ¹³C NMR spectrum of cyclobutane displays only one signal.

In substituted cyclobutanes like the analogs of this compound, the presence of different substituents and the fixed relative stereochemistry in separated diastereomers lead to more complex spectra that can be used for structural elucidation. One key NMR technique for determining stereochemistry is the Nuclear Overhauser Effect (NOE) experiment. nih.gov NOE detects the transfer of nuclear spin polarization from one nucleus to another through space. By observing which protons are in close proximity, the relative configuration of substituents on the cyclobutane ring can be definitively assigned. For example, in a cis isomer, an NOE would be expected between protons on the substituents at C1 and C3, whereas such an interaction would be absent or much weaker in the trans isomer. This technique has been successfully employed to confirm the relative configurations of cis- and trans-3-alkyl-3-fluorocyclobutylamines. nih.gov

TechniqueApplication in the Analysis of this compound Analogs
¹H NMR Provides information on the chemical environment and connectivity of protons.
¹³C NMR Reveals the number of unique carbon environments in the molecule.
NOE Spectroscopy Determines the spatial proximity of atoms, crucial for assigning cis/trans stereochemistry. nih.gov
X-ray Crystallography Provides definitive solid-state confirmation of the molecular structure and stereochemistry. nih.gov

X-ray Crystallography in the Structural Analysis of Cyclobutane-Containing Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids. For derivatives of this compound, this method would provide precise information on bond lengths, bond angles, and the puckering of the cyclobutane ring in the solid state. Such data is crucial for confirming the relative stereochemistry (cis or trans) of the substituents and for understanding the intramolecular and intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related 1,3-disubstituted cyclobutane systems provides a framework for what to expect. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. libretexts.orgmasterorganicchemistry.com The degree of puckering is influenced by the substituents. The gem-dimethyl group at the C2 position is expected to have a significant impact on the ring geometry.

In a hypothetical X-ray diffraction study of a salt of trans-3-fluoro-2,2-dimethylcyclobutan-1-ammonium, the key structural parameters would be the C-C bond lengths within the ring, the C-F and C-N bond lengths, and the various bond angles. The puckering of the four-membered ring would be of particular interest, defined by the dihedral angles. The trans configuration would be confirmed by the opposing orientations of the fluorine and amino groups relative to the plane of the ring.

Interactive Table: Hypothetical X-ray Crystallographic Data for a Derivative of trans-3-Fluoro-2,2-dimethylcyclobutan-1-amine

The following table represents plausible crystallographic data based on known values for similar structures.

ParameterValue (Å or °)Description
C1-C2 Bond Length1.55Standard C-C single bond in a strained ring.
C2-C3 Bond Length1.56Slightly elongated due to steric hindrance from gem-dimethyl group.
C3-C4 Bond Length1.55Standard C-C single bond in a strained ring.
C4-C1 Bond Length1.54Standard C-C single bond in a strained ring.
C1-N Bond Length1.48Typical C-N single bond length.
C3-F Bond Length1.40Typical C-F single bond length.
C1-C2-C3 Bond Angle88.5Indicative of a puckered cyclobutane ring.
C2-C3-C4 Bond Angle89.0Indicative of a puckered cyclobutane ring.
C3-C4-C1 Bond Angle88.5Indicative of a puckered cyclobutane ring.
C4-C1-C2 Bond Angle89.0Indicative of a puckered cyclobutane ring.
Ring Puckering Angle25A measure of the deviation from planarity.

Advanced Computational Studies, including Density Functional Theory (DFT) for Conformational Energy Landscapes

In the absence of experimental crystallographic data for every conceivable derivative, computational methods such as Density Functional Theory (DFT) have become powerful tools for predicting molecular structures and relative energies. nih.gov DFT calculations can be employed to explore the conformational energy landscape of this compound, providing insights into the relative stabilities of its stereoisomers and various puckered conformations.

For a 1,3-disubstituted cyclobutane, the substituents can be in either a cis or trans relationship. For each of these diastereomers, the substituents can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring. DFT calculations can quantify the energy differences between these arrangements, which arise from a combination of steric hindrance (e.g., 1,3-diaxial interactions) and electronic effects (e.g., dipole-dipole interactions). researchgate.net

A typical DFT study would involve:

Geometry Optimization: The starting structures for the cis and trans isomers in various puckered conformations are optimized to find the lowest energy geometry for each.

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies.

Relative Energy Calculation: The total electronic energies of the optimized structures are compared to determine their relative stabilities.

Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer because it can adopt a conformation where both bulky substituents are in pseudo-equatorial positions, minimizing steric strain. researchgate.net However, the presence of the gem-dimethyl group and the fluorine atom in this compound could alter this generalization.

Interactive Table: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound

This table illustrates the kind of data that would be generated from a DFT study, showing the relative energies of different conformations. A lower relative energy indicates a more stable conformation.

IsomerSubstituent PositionsRelative Energy (kcal/mol)Notes
cisF (equatorial), NH2 (equatorial)0.00Most stable conformation due to minimized steric interactions.
cisF (axial), NH2 (axial)4.5High energy due to 1,3-diaxial interactions with methyl groups.
transF (equatorial), NH2 (axial)2.1Less stable than the diequatorial cis isomer due to one axial substituent.
transF (axial), NH2 (equatorial)2.3Similar in energy to the other trans conformer.

These computational findings are crucial for understanding the dynamic behavior of these molecules in solution, where multiple conformations may co-exist in equilibrium. The calculated energy barriers between these conformations can also provide information about the flexibility of the cyclobutane ring system.

Advanced Synthetic Methodologies for 3 Fluoro 2,2 Dimethylcyclobutan 1 Amine and Its Analogs

Strategies for Cyclobutane (B1203170) Ring Formation

The construction of the cyclobutane core is the foundational challenge in synthesizing these targets. Modern organic synthesis has developed several powerful methods that leverage photochemical energy or the release of ring strain to drive the formation of these four-membered rings.

The [2+2] photocycloaddition is a classic and powerful method for constructing cyclobutane rings by combining two alkene units. nsf.gov This reaction involves the excitation of one alkene to a reactive state, which then adds to a ground-state alkene to form the four-membered ring. acs.org Historically, these reactions required high-energy UV light, but recent advancements in photocatalysis allow the use of visible light, offering milder and more selective reaction conditions. nih.govresearchgate.net

In the context of synthesizing the 2,2-dimethylcyclobutane scaffold, an intermolecular [2+2] cycloaddition could be envisioned between 2-methylpropene (isobutylene) and a suitable fluorinated alkene. The reaction is often facilitated by a photosensitizer that absorbs visible light and transfers the energy to one of the alkene substrates. nih.gov This energy transfer promotes the alkene to a triplet state, which then undergoes a stepwise cycloaddition. nih.gov Both electron transfer and energy transfer mechanisms have been explored to facilitate these cycloadditions, expanding the scope to include electron-rich and electron-deficient olefins. nih.gov

Method Catalyst/Conditions Key Features Source
Direct PhotosynthesisUV LightEarly method, can have low yields and regional isomer issues. nih.gov
Energy Transfer (EnT)Visible Light, Photosensitizer (e.g., Iridium or Ruthenium complexes)Activates alkenes via triplet energy transfer under mild conditions. nih.gov
Electron TransferVisible Light, Redox-active photocatalystUseful for electron-rich or -deficient substrates; proceeds via radical ion intermediates. nih.gov

A powerful variant of the [2+2] cycloaddition is the intramolecular version, where a single molecule containing two alkene moieties undergoes cyclization. This approach is highly effective for creating complex, fused, and bridged polycyclic systems. researchgate.net The use of visible-light photocatalysis, particularly with iridium-based photosensitizers, has enabled efficient intramolecular [2+2] cycloadditions under mild conditions. acs.orgnih.gov These reactions can proceed with excellent regioselectivity and high yields, often exceeding 90%. nih.govfigshare.comfigshare.com

The mechanism typically involves the photocatalyst absorbing visible light and promoting the substrate to an excited triplet state through an energy transfer process. acs.orgnih.gov This excited molecule then undergoes cyclization to form the cyclobutane ring. This strategy has been successfully used to generate complex molecular architectures with multiple stereogenic centers from simple achiral precursors. acs.org For the synthesis of a 3-fluoro-2,2-dimethylcyclobutane system, a diene precursor containing a gem-dimethyl group and a fluorine atom at the appropriate positions would be required.

Catalyst System Yield Selectivity Key Application Source
Iridium(III) Polypyridyl ComplexUp to 96%Excellent regioselectivityFormation of bridged benzobicycloheptanone products. nih.gov
Iridium-based PhotosensitizerNot specifiedCreates at least three stereogenic centersSynthesis of cyclobutane-fused tetracyclic scaffolds. acs.org

An increasingly popular and powerful strategy for synthesizing substituted cyclobutanes involves the strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs). rsc.org BCBs are highly strained molecules, containing what can be described as a "bent" central σ-bond, which makes them susceptible to ring-opening by a variety of reagents, including radicals and nucleophiles. rsc.orgresearchgate.netnih.gov This method provides a direct route to 1,3-disubstituted cyclobutanes, which is the precise substitution pattern required for the target molecule. rsc.org

Visible-light photoredox catalysis is an effective way to initiate the ring-opening of BCBs. rsc.org The process can be used for hydrofunctionalization or for the addition of various functional groups across the central bond. rsc.org While radical strain-release reactions can sometimes suffer from poor diastereoselectivity, recent advances have shown that catalyst control can lead to highly chemo- and diastereoselective transformations. nih.govrsc.org For instance, the use of a π-acid catalyst like AgBF₄ has enabled the highly diastereoselective polar strain-release ring-opening of BCBs with hydroxyarenes. rsc.org This approach could be adapted by opening the BCB with a nucleophile that introduces a precursor to the amine group at one bridgehead and a precursor to the fluorine (such as a hydroxyl group) at the other.

Catalyst Type Selectivity Reaction Type Key Advantage Source
Photoredox Catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)Moderate to excellent yieldsDecarboxylative radical additionOvercomes substrate limitations of alkene-based methods. rsc.org
π-Acid Catalyst (e.g., AgBF₄)High diastereoselectivity (up to >98:2 d.r.)Polar strain-release with hydroxyarenesAtom-economic and highly selective for 1,1,3-trisubstituted cyclobutanes. rsc.org
Copper(II) CatalystHigh diastereoselectivity (up to >20:1 d.r.)Regiodivergent hydrophosphinationAccess to 1,2,3-trisubstituted cyclobutanes. nih.gov

Introduction of the Amine Functionality

Once the cyclobutane core is established, the next critical step is the introduction of the amine group with the correct stereochemistry.

The use of N-tert-butanesulfinyl imines is a premier strategy for the asymmetric synthesis of chiral amines. beilstein-journals.orgnih.govrsc.org This method typically begins with a cyclobutanone (B123998), which can be prepared from the corresponding cyclobutanol (B46151) via oxidation. The cyclobutanone is then condensed with enantiopure tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine.

The power of this method lies in the subsequent highly diastereoselective addition of a hydride reagent (e.g., from a reducing agent) to the imine carbon. beilstein-journals.org The bulky tert-butylsulfinyl group acts as a powerful chiral auxiliary, directing the incoming nucleophile to one face of the imine, thereby establishing the stereochemistry at the new amino center. The final step involves the simple removal of the sulfinyl group under mild acidic conditions to liberate the free primary amine. beilstein-journals.org This approach has been widely applied to the synthesis of various nitrogen-containing heterocycles and complex molecules. nih.gov

Step Reagent Purpose Stereocontrol Source
Imine Formation(R)- or (S)-tert-butanesulfinamideForms a chiral sulfinyl imine from a ketone.Establishes chiral auxiliary. beilstein-journals.orgrsc.org
Nucleophilic AdditionGrignard reagents, organolithiums, hydridesAdds a substituent or hydrogen to the imine carbon.High diastereoselectivity controlled by the sulfinyl group. nih.gov
Auxiliary RemovalAcid (e.g., HCl)Cleaves the N-S bond to yield the primary amine.Does not affect the newly formed stereocenter. beilstein-journals.org

An alternative strategy involves synthesizing a chiral cyclobutane β-amino acid as a versatile intermediate. researchgate.net These compounds are valuable building blocks for peptidomimetics and other complex molecules. chemistryviews.orgwhiterose.ac.uk The synthesis of these precursors often relies on [2+2] cycloaddition strategies to form the ring. chemistryviews.org More recently, Michael addition protocols have also been developed to access these structures. chemistryviews.org

Once the chiral cyclobutane β-amino acid is prepared, it contains both the amine and a carboxylic acid group attached to the ring. This dually functionalized scaffold is highly versatile. researchgate.net For the synthesis of 3-Fluoro-2,2-dimethylcyclobutan-1-amine, the carboxylic acid functionality could be removed or converted into the required fluorine atom through a variety of potential transformations, such as a Hofmann or Curtius rearrangement followed by fluorination, or through modern decarboxylative fluorination methods. The presence of multiple functional groups allows for a range of synthetic manipulations to reach the final target. researchgate.net

Stereoselective Introduction of the Fluoro Substituent

The precise installation of a fluorine atom onto the cyclobutane ring with control over its stereochemistry is a formidable challenge in synthetic organic chemistry. This section details modern approaches that enable the stereoselective introduction of the fluoro substituent.

Asymmetric Fluorination Methodologies

Asymmetric fluorination involves the use of chiral reagents or catalysts to introduce a fluorine atom enantioselectively. For the synthesis of this compound, this can be envisioned through the fluorination of a suitable prochiral precursor, such as a 2,2-dimethylcyclobutanone derivative. Electrophilic fluorinating agents are commonly employed in this context. wikipedia.orgalfa-chemistry.com

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used sources of electrophilic fluorine. wikipedia.orgalfa-chemistry.com The asymmetric nature of the transformation can be induced by using chiral catalysts, such as cinchona alkaloids or metal complexes with chiral ligands, which can direct the approach of the fluorinating agent to one face of the substrate. researchgate.netnih.gov For instance, an organocatalytic tandem intramolecular oxa-Michael addition followed by electrophilic fluorination using a bifunctional quinidine (B1679956) derivative has been shown to produce chiral fluorinated flavanone (B1672756) derivatives with high enantioselectivity. researchgate.net A similar strategy could be adapted for cyclobutanone systems.

Fluorinating AgentChiral Catalyst/AuxiliarySubstrate TypePotential Outcome
N-Fluorobenzenesulfonimide (NFSI)Cinchona Alkaloid DerivativesProchiral Enolate of a CyclobutanoneEnantioenriched α-fluorocyclobutanone
Selectfluor®Chiral Lewis Acid (e.g., Ti, Cu complexes)Silyl Enol Ether of a CyclobutanoneEnantioselective Fluorination
N-Fluoro-o-benzenedisulfonimide (NFOBS)Chiral Phase-Transfer Catalystβ-Keto Ester of CyclobutaneAsymmetric Fluorination

These methodologies provide a direct route to chiral fluorinated cyclobutane cores, which can then be further functionalized to the desired amine.

Regio- and Enantioselective Hydroboration of gem-Difluorinated Cyclobutenes

A powerful and indirect method for the stereoselective synthesis of monofluorinated cyclobutanes involves the hydroboration of gem-difluorinated cyclobutenes. This approach allows for the generation of chiral monofluorinated products with excellent regio- and enantioselectivity.

Recent research has demonstrated that rhodium-catalyzed asymmetric hydroboration of 1-(2,2-difluorocyclobut-1-en-1-yl)benzene derivatives with pinacolborane (HBPin) can yield chiral gem-difluorinated α-boryl cyclobutanes. These intermediates can be subsequently transformed into monofluorinated cyclobutenes through a formal hydrodefluorination process upon treatment with a base. This method provides access to enantioenriched monofluorinated cyclobutene (B1205218) scaffolds that can be further elaborated to the target amine.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
[Rh(cod)Cl]2 / Chiral Diene Ligand1-(2,2-difluorocyclobut-1-en-1-yl)benzeneChiral monofluorinated cyclobuteneUp to 99%
Rh(acac)(CO)2 / Chiral Phosphine LigandSubstituted gem-difluorocyclobutenesEnantioenriched monofluorinated cyclobutenesHigh

The resulting monofluorinated cyclobutenes can then undergo stereoselective reduction and subsequent functional group interconversion to install the amine, thereby providing access to specific stereoisomers of this compound.

Strain-Relieving Deoxyfluorination Approaches in Cyclic Systems

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a well-established transformation that can be applied to the stereoselective synthesis of fluorinated cyclobutanes. hyphadiscovery.comnih.gov This method is particularly attractive as the requisite hydroxy-substituted cyclobutane precursors can often be prepared with high stereocontrol. The inherent ring strain of the cyclobutane system can influence the reactivity and outcome of the deoxyfluorination reaction.

Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor®) are commonly used for this purpose. nih.gov The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon bearing the hydroxyl group. This stereospecificity is highly valuable for controlling the final stereochemistry of the fluorinated product.

More recent advancements in deoxyfluorination have introduced milder and more selective reagents, such as PyFluor and PhenoFluor®, which can tolerate a wider range of functional groups. nih.govresearchgate.net For instance, a method employing a nontrigonal phosphorus triamide for base-free alcohol activation in conjunction with a triarylborane fluoride (B91410) shuttling catalyst has been reported to enable the deoxyfluorination of sterically hindered secondary and tertiary alcohols with high stereoinversion. nih.gov

Deoxyfluorination ReagentPrecursorKey Features
Diethylaminosulfur Trifluoride (DAST)cis-3-Hydroxy-2,2-dimethylcyclobutan-1-amine derivativeSN2 inversion, potential for side reactions
PyFluor/DBUtrans-3-Hydroxy-2,2-dimethylcyclobutan-1-amine derivativeMilder conditions, improved safety profile
Phosphorus triamide/TriarylboraneChiral 3-hydroxy-2,2-dimethylcyclobutanolBase-free, suitable for sterically hindered alcohols

This approach allows for the synthesis of specific diastereomers of this compound by starting with the appropriate stereoisomer of the corresponding alcohol.

Diastereoselective and Enantiodivergent Synthetic Routes

The synthesis of a molecule with multiple stereocenters, such as this compound, requires precise control over the relative and absolute stereochemistry. This section explores strategies for achieving such control.

Control over Relative Stereochemistry in Cyclobutane Ring Formation

The relative stereochemistry of the substituents on the cyclobutane ring can be established during the ring-forming step. The [2+2] cycloaddition is a powerful method for constructing cyclobutane rings. nih.govrsc.orgacs.org The stereochemical outcome of these reactions can often be predicted and controlled based on the geometry of the starting alkenes and the reaction conditions. For example, the thermal [2+2] cycloaddition of a ketene (B1206846) with an alkene generally proceeds with retention of the alkene stereochemistry. libretexts.org Photochemical [2+2] cycloadditions also offer a route to cyclobutanes, with the stereochemistry being influenced by the excited state of the reactants. acs.orgsci-hub.se

Another effective strategy for diastereoselective cyclobutane synthesis is the Michael addition of a nucleophile to a cyclobutene derivative. nih.govresearchgate.net For instance, the addition of an amine or a protected amine equivalent to a cyclobutene bearing an electron-withdrawing group can proceed with high diastereoselectivity, often favoring the formation of the trans product due to steric hindrance.

Reaction TypeReactantsDiastereomeric Ratio (d.r.)
[2+2] PhotocycloadditionEthene + 2,2-Dimethyl-3-butenoic acid derivativeVaries with sensitizer (B1316253) and conditions
Michael AdditionN-nucleophile + Cyclobutene-1-carboxylate>95:5 for trans isomer
Rh-catalyzed C-C cleavage2-Aryl quinazolinone + AlkylidenecyclopropaneHigh diastereoselectivity

By carefully selecting the synthetic route and reaction conditions, it is possible to control the relative orientation of the fluoro and amino groups on the cyclobutane ring.

Access to Specific Enantiomeric Forms of Cyclobutane Amines

Accessing specific enantiomers of this compound can be achieved through several enantiodivergent strategies. One approach involves the use of a single chiral starting material that can be converted into either enantiomer of the product by changing the reaction sequence or reagents.

For example, the asymmetric reduction of a prochiral ketone can provide access to both enantiomers of a chiral alcohol by using either the (R)- or (S)-configured catalyst. This chiral alcohol can then be carried forward to the target amine. Similarly, the use of enantiocomplementary chiral catalysts in an asymmetric fluorination or hydroboration step can provide access to either enantiomer of the fluorinated intermediate.

Another powerful technique is the kinetic resolution of a racemic mixture. This can be achieved using a chiral catalyst or enzyme that selectively reacts with one enantiomer of the starting material, leaving the other enantiomer unreacted. For instance, a racemic mixture of a cyclobutane amine precursor could be acylated using a chiral acylating agent in the presence of a catalyst, leading to the separation of the two enantiomers.

The synthesis of novel diastereomeric anionic amphiphiles based on a rigid cyclobutane β-amino acid scaffold has demonstrated that the cis/trans stereochemistry significantly influences their molecular organization and recognition properties. nih.gov This highlights the importance of accessing stereochemically pure isomers for biological and material science applications.

StrategyMethodOutcome
Asymmetric CatalysisUse of (R)- and (S)-chiral ligands for reduction or fluorinationAccess to both (+)- and (-)-enantiomers
Chiral AuxiliaryAttachment of a chiral auxiliary to guide a stereoselective reaction, followed by removalControl over absolute stereochemistry
Kinetic ResolutionEnzymatic acylation of a racemic amine precursorSeparation of enantiomers

These enantiodivergent approaches are crucial for the systematic investigation of the biological activities of the different stereoisomers of this compound and its analogs.

Chemical Transformations and Derivatization Strategies of 3 Fluoro 2,2 Dimethylcyclobutan 1 Amine

Functional Group Interconversions and Selective Modifications on the Cyclobutane (B1203170) Amine Core

The inherent functionalities of 3-Fluoro-2,2-dimethylcyclobutan-1-amine—the primary amine, the gem-dimethyl groups, and the fluorine atom—offer distinct opportunities for selective chemical modifications. These transformations are crucial for integrating the cyclobutane scaffold into larger molecules and fine-tuning its physicochemical properties.

Amine Derivatization for Selective Functionalization

The primary amine group is the most reactive site for nucleophilic reactions, making it the principal handle for derivatization. Standard organic transformations can be applied to selectively modify this group under mild conditions, preserving the rest of the molecule. sigmaaldrich.com Common derivatization strategies include acylation, sulfonylation, and alkylation to form stable amides, sulfonamides, and secondary or tertiary amines, respectively.

These reactions are fundamental in synthetic chemistry, allowing the cyclobutane core to be linked to a wide array of other molecular fragments. fiveable.me For instance, pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is a known method for converting amines into fluorescent derivatives for analytical purposes, a principle applicable to this compound. sigmaaldrich.com The conversion of the amine to an amide or a carbamate (B1207046) is also a key step in preparing the molecule for peptide synthesis or for use in C-H functionalization reactions where a directing group is required. nih.govnih.gov

Table 1: Illustrative Amine Derivatization Reactions This table provides examples of common derivatization reactions targeting the primary amine group.

Starting Material Reagent Type Reaction Resulting Functional Group
This compound Acyl Halide (R-COCl) Acylation Amide
This compound Sulfonyl Halide (R-SO₂Cl) Sulfonylation Sulfonamide
This compound Aldehyde (R-CHO), Reductant Reductive Amination Secondary Amine
This compound Alkyl Halide (R-X) Alkylation Secondary/Tertiary Amine

Modification of Peripheral Methyl and Fluoro Groups through Selective Reactions

Modifying the less reactive methyl and fluoro groups on the cyclobutane ring is significantly more challenging and typically requires advanced synthetic methods. Direct functionalization of the C-H bonds of the methyl groups or activation of the highly stable C-F bond is not trivial.

However, modern C-H functionalization logic provides a theoretical framework for such transformations. nih.govacs.org Strategies involving transition-metal catalysis could potentially be employed to selectively oxidize or halogenate the methyl groups. researchgate.net Similarly, while difficult, C-F bond activation methodologies, often requiring specific catalysts or reaction conditions, could in principle be used to replace the fluorine atom with other functional groups, though this risks ring-opening or rearrangement reactions. oup.comresearchgate.net Such modifications are at the forefront of synthetic chemistry and represent a powerful but complex approach to diversifying the cyclobutane scaffold. researchgate.net

Formation of Macrocycles and Conformationally Constrained Architectures

The rigid four-membered ring of this compound and its derivatives makes it an excellent building block for creating conformationally constrained molecules. This rigidity is highly valued in drug design and materials science for pre-organizing functional groups in a specific spatial arrangement.

Peptide Coupling and Oligopeptide Synthesis utilizing Cyclobutane Amino Acids

When converted to its corresponding amino acid form (e.g., (1R,2S)-2-amino-3-fluoro-4,4-dimethylcyclobutane-1-carboxylic acid), the compound becomes a valuable non-proteinogenic amino acid for peptide synthesis. nih.govnih.gov The strained cyclobutane ring imposes significant conformational constraints on the peptide backbone, forcing it to adopt well-defined secondary structures. nih.gov This is in contrast to flexible aliphatic amino acids.

Standard peptide coupling methods, including both solid-phase peptide synthesis (SPPS) and solution-phase techniques, can be used to incorporate these cyclobutane amino acids into oligopeptides. rsc.orgyoutube.com The synthesis of oligomers containing these rigid units has been shown to produce unique folding patterns, influenced by the cis/trans configuration of the substituents on the cyclobutane ring. researchgate.net

Table 2: Example of a Peptide Coupling Step This table illustrates a single coupling step in the synthesis of a dipeptide containing a cyclobutane amino acid.

Component 1 Component 2 Coupling Reagent Resulting Structure
Fmoc-protected cyclobutane amino acid Resin-bound amino acid HATU/DIPEA Resin-bound dipeptide
Boc-protected amino acid Cyclobutane amino acid methyl ester EDC/HOBt Protected dipeptide ester

Design and Synthesis of Hybrid Peptidomimetics Incorporating Cyclobutane Scaffolds

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as stability and cell permeability. The incorporation of rigid cyclobutane scaffolds is a key strategy in this field. nih.govnih.gov Hybrid peptidomimetics have been synthesized by alternating cyclobutane amino acids with other residues, such as proline. nih.govnih.gov

These hybrid structures exhibit unique conformational biases due to the rigid cyclobutane unit. nih.gov For example, studies on hybrid peptidomimetics containing a cyclobutane γ-amino acid revealed a well-defined secondary structure that was crucial for their biological activity. nih.gov The rigidity imparted by the cyclobutane ring prevents the peptide from adopting random conformations, which can be essential for effective interaction with biological targets. nih.gov This pre-organization of the molecular architecture is a powerful tool in designing molecules with specific functions. nih.govnih.gov

Late-Stage Functionalization and Diversification Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, lead-like molecule in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without having to re-synthesize each molecule from scratch. researchgate.net

The 3-fluoro-2,2-dimethylcyclobutane-1-amine scaffold is a prime candidate for LSF. C–H functionalization reactions, guided by a directing group often installed on the amine, can be used to introduce new substituents at specific positions on the cyclobutane ring. nih.govacs.org For example, palladium-catalyzed C-H arylation or alkylation could selectively functionalize the C-H bonds adjacent to the directing group. nih.gov This approach provides access to substitution patterns that would be difficult to achieve through traditional multi-step syntheses, thereby accelerating the discovery of new compounds with optimized properties. researchgate.netnih.gov

Carbon-Carbon Bond Forming Reactions for Structural Diversity

The creation of new carbon-carbon bonds is a cornerstone of synthetic chemistry, enabling the extension of a molecule's carbon skeleton to achieve structural diversity. For a molecule like this compound, such modifications are crucial for exploring structure-activity relationships in drug discovery. While direct C-C bond formation on the cyclobutane ring is not extensively documented, established organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a viable and powerful strategy. libretexts.orgyoutube.com

This approach would likely involve a multi-step sequence. First, the primary amine of this compound would need to be converted into a suitable coupling partner, such as a halide or triflate. This transformation could be achieved through a Sandmeyer-type reaction or by converting the amine to an alcohol, followed by activation. Alternatively, and more commonly for diversification, the amine itself can be used to introduce aryl or heteroaryl groups through N-arylation, but for C-C bond formation on the cyclobutane ring itself, a different handle is required.

A plausible strategy for diversification involves derivatizing the amine into a group that can participate in cross-coupling. For instance, the amine could be transformed into a boronic acid or ester derivative. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoborane and an organohalide, is exceptionally versatile due to its mild reaction conditions and tolerance of various functional groups. libretexts.orgyoutube.comrsc.org The use of boronic acids derived from the fluorinated cyclobutane scaffold would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents, thus creating a library of structurally diverse compounds.

Table 1: Representative Suzuki-Miyaura Coupling for Structural Diversification This table presents a representative, plausible reaction based on established Suzuki-Miyaura protocols.

Reactant 1Reactant 2Catalyst / LigandBaseSolventProduct
(3-Fluoro-2,2-dimethylcyclobutyl)boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Water1-(3-Fluoro-2,2-dimethylcyclobutyl)-4-methoxybenzene

This method highlights a pathway to novel derivatives, leveraging the vast availability of organohalide coupling partners to expand the chemical space around the fluorinated cyclobutane core. nih.govresearchgate.net

Incorporation of Complex Fluoroalkyl Thioether Moieties

Fluoroalkyl thioethers are functional groups of growing interest in medicinal chemistry due to their unique electronic properties and metabolic stability. The synthesis of such moieties can be achieved through various methods, including the reaction of a thiol with a suitable fluoroalkylating agent or the coupling of thioesters with a fluoroalkyl source. nih.govacs.org

To incorporate a fluoroalkyl thioether onto the 3-Fluoro-2,2-dimethylcyclobutane scaffold, a synthetic strategy would involve modifying the amine functionality. A common approach is the conversion of the primary amine into a good leaving group. For example, the amine could be transformed into an alcohol via diazotization, which can then be converted to a tosylate or halide. This newly installed electrophilic center can then undergo nucleophilic substitution by a fluoroalkyl thiolate (RS-CFn), generated in situ from the corresponding fluoroalkyl thiol. This SN2-type reaction would forge the desired C-S bond, linking the fluoroalkyl group to the cyclobutane ring via a thioether linkage. youtube.com

An alternative, more modern approach involves the nickel-catalyzed decarbonylative coupling of fluoroalkyl thioesters. nih.gov This method uses readily available fluorocarboxylic acids as the source of the fluoroalkyl group, offering a pathway to products that are otherwise difficult to access. nih.gov

Table 2: Plausible Synthetic Route to a Fluoroalkyl Thioether Derivative This table outlines a hypothetical multi-step synthesis.

StepStarting MaterialReagentsIntermediate/ProductReaction Type
1This compoundNaNO₂, H₂SO₄(aq)3-Fluoro-2,2-dimethylcyclobutanolDiazotization / Hydrolysis
23-Fluoro-2,2-dimethylcyclobutanolTsCl, Pyridine3-Fluoro-2,2-dimethylcyclobutyl tosylateTosylation
33-Fluoro-2,2-dimethylcyclobutyl tosylateCF₃CH₂SH, NaH3-(2,2,2-Trifluoroethyl)thio-1-fluoro-2,2-dimethylcyclobutaneNucleophilic Substitution

Site-Selective Difluoromethylation and Related Fluorination Reactions

The difluoromethyl group (–CF₂H) is a valuable bioisostere for hydroxyl, thiol, or amide groups, capable of acting as a lipophilic hydrogen bond donor. nih.gov The direct and selective introduction of this group can significantly modulate a molecule's pharmacological properties. One of the most direct ways to derivatize this compound is through site-selective difluoromethylation of the primary amine.

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.gov Similarly, N-difluoromethylation of amines can be achieved. For example, the reaction of an amine with ethyl bromodifluoroacetate in the presence of a base provides a direct route to N-difluoromethylated products. chemrxiv.org This transformation offers a streamlined method to introduce the CF₂H group onto the nitrogen atom of the cyclobutylamine (B51885), creating a new chemical entity with altered electronic and hydrogen-bonding properties. chemrxiv.orgarkat-usa.org

Other related fluorination reactions, such as further fluorination of the cyclobutane ring, are more challenging. Electrophilic fluorinating reagents like Selectfluor® are effective for fluorinating electron-rich systems or activated positions like the α-position to a carbonyl. nih.govresearchgate.net However, introducing an additional fluorine atom onto the already electron-deficient and sterically hindered saturated carbocyclic ring of this compound would likely require harsh conditions and suffer from a lack of regioselectivity.

Table 3: N-Difluoromethylation of this compound This table describes a plausible reaction based on documented N-difluoromethylation methods. chemrxiv.org

ReactantReagentBaseSolventProduct
This compoundEthyl bromodifluoroacetate (BrCF₂CO₂Et)K₂CO₃DMFN-(Difluoromethyl)-3-fluoro-2,2-dimethylcyclobutan-1-amine

Advanced Applications As Building Blocks in Complex Molecule Synthesis

Design and Synthesis of Novel Scaffolds for Advanced Organic Synthesis

The inherent characteristics of the cyclobutane (B1203170) ring, such as its puckered conformation and the presence of sp³-hybridized carbons, make it an attractive scaffold for moving beyond the flat, two-dimensional structures that have historically dominated chemical libraries.

Utilization of 3-Fluoro-2,2-dimethylcyclobutan-1-amine in Three-Dimensional Chemical Library Design

The quest for novel bioactive compounds has driven a shift towards molecules with greater three-dimensional (3D) complexity. The rigid, puckered nature of the cyclobutane ring in this compound provides a defined spatial arrangement of its substituents. nih.gov This pre-organized geometry is highly advantageous in the design of chemical libraries aimed at exploring new areas of chemical space. By using this amine as a starting point, chemists can generate a diverse set of molecules with well-defined 3D shapes, increasing the likelihood of specific and high-affinity interactions with biological targets. The gem-dimethyl group on the cyclobutane ring further enhances this three-dimensionality by restricting conformational flexibility and providing a defined hydrophobic interaction point.

Enhancing Metabolic Stability and Permeability through Cyclobutane and Fluorine Integration

A significant challenge in drug discovery is designing molecules that are both potent and possess favorable pharmacokinetic properties, including metabolic stability and cell permeability. The integration of a cyclobutane ring and a fluorine atom in this compound directly addresses these challenges.

The cyclobutane scaffold is known to enhance metabolic stability. nih.gov Its strained ring system is less susceptible to enzymatic degradation compared to more flexible acyclic chains or larger rings. nih.gov The gem-dimethyl groups can also shield adjacent bonds from metabolic attack.

Furthermore, the introduction of a fluorine atom can significantly improve a molecule's metabolic profile. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.gov Fluorination can also block sites on a molecule that are prone to oxidative metabolism. nih.gov Beyond stability, fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn influences its ability to permeate biological membranes. mdpi.comresearchgate.netresearchgate.net The strategic placement of fluorine can enhance permeability by altering the electronic properties of the molecule, facilitating its passage through lipid bilayers. mdpi.com

Table 1: Impact of Fluorine and Cyclobutane Moieties on Drug Properties

FeatureContribution of CyclobutaneContribution of Fluorine
Metabolic Stability Increased due to strained ring and steric shielding. nih.govIncreased due to strong C-F bond and blocking of metabolic sites. nih.govmdpi.com
Permeability Provides a rigid scaffold that can be optimized for membrane passage.Can enhance membrane permeability by modulating lipophilicity and electronic properties. mdpi.comresearchgate.net
3D Conformation Introduces a defined, non-planar geometry. nih.govCan influence molecular conformation and interactions.
Binding Affinity The rigid structure can lead to more specific and higher affinity binding.Can form favorable interactions with protein targets and alter pKa. researchgate.net

Chiral Precursors for Polyfunctional Chemical Platforms

The stereochemistry of a molecule is critical to its biological activity. The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, and chiral building blocks are essential for achieving this.

Construction of Complex Organic Molecules with Defined Stereochemistry

When resolved into its individual enantiomers, this compound becomes a powerful chiral precursor. The fixed spatial relationship between the amine and fluoro groups on the cyclobutane ring allows for the diastereoselective synthesis of more complex molecules. This control over stereochemistry is crucial for creating compounds that can differentiate between chiral biological targets, such as the active sites of enzymes or receptors. The defined stereochemistry of the starting material is transferred to the final product, ensuring the desired biological effect and minimizing potential off-target effects from other stereoisomers.

Applications in Bioconjugation and Related Click Chemistry Methodologies

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, requires highly specific and efficient chemical reactions. "Click chemistry," particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. nih.gov The amine group of this compound can be readily functionalized with a strained alkyne, such as a cyclooctyne. nih.gov This creates a building block that can be "clicked" onto an azide-modified biomolecule with high efficiency and under physiological conditions. nih.gov The compact and rigid nature of the fluorinated cyclobutane scaffold is advantageous in this context, as it is less likely to interfere with the biological function of the molecule it is attached to compared to larger, more flexible linkers. nih.gov

Enabling Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems are a common feature in many pharmaceuticals and natural products. The development of new methods for their synthesis is an active area of research. The bifunctional nature of this compound, with its amine and fluoro groups, makes it a versatile substrate for the construction of novel fused ring systems.

The amine can participate in cyclization reactions to form nitrogen-containing heterocycles, while the fluorine can act as a leaving group in nucleophilic substitution reactions or influence the reactivity of adjacent positions. This dual reactivity allows for the development of cascade reactions where multiple rings are formed in a single synthetic operation. For example, the amine could be acylated and then undergo an intramolecular cyclization, with the fluorine atom directing the regioselectivity of the ring closure or being displaced to form a new bond. This approach can lead to the rapid assembly of complex, polycyclic structures that would be difficult to access through other synthetic routes. The resulting fused heterocyclic systems, incorporating the unique 3D features of the cyclobutane ring, represent novel scaffolds for drug discovery and materials science. ipb.pt

Formation of Cyclobutane-Fused Architectures

The primary amine functionality of this compound serves as a versatile handle for the construction of fused heterocyclic systems, where the cyclobutane ring is directly incorporated into a larger polycyclic structure. Annulation reactions, which involve the formation of a new ring onto an existing structure, are a key strategy in this regard. scripps.edu For instance, the reaction of a primary amine with a suitable bifunctional reagent can lead to the formation of a new heterocyclic ring fused to the cyclobutane core.

While specific examples utilizing this compound are not extensively documented, analogous transformations with other cyclobutylamines provide a clear blueprint for its potential applications. For example, the condensation of cyclobutylamines with dicarbonyl compounds or their equivalents can yield fused pyrazines, pyridines, or other nitrogen-containing heterocycles. The presence of the 3-fluoro and 2,2-dimethyl substituents would be expected to influence the reactivity of the amine and the stability of the resulting fused systems.

Furthermore, palladium-catalyzed C-H activation and subsequent intramolecular C-N bond formation represent a modern approach to constructing fused heterocyles. nih.gov By first converting the primary amine of this compound into a suitable directing group, such as a picolinamide, it is conceivable to direct a palladium catalyst to activate a C-H bond on the cyclobutane ring, leading to the formation of a fused azetidine (B1206935) or other strained ring systems. The regioselectivity of such a reaction would be an interesting area of investigation, given the substitution pattern of the cyclobutane ring.

Precursors for Bicyclic Heterocycles and Related Scaffolds

Beyond fused systems, this compound can act as a precursor for the synthesis of bicyclic heterocycles, where the cyclobutane ring is part of a bridged or spirocyclic system. These three-dimensional scaffolds are of significant interest in drug discovery as they can provide access to novel chemical space.

One potential route to bicyclic structures involves intramolecular cyclization reactions. For instance, after elaboration of the primary amine into a longer chain containing a suitable reactive group, an intramolecular nucleophilic substitution or addition could lead to the formation of a second ring. The conformational constraints imposed by the 2,2-dimethylcyclobutane ring would play a crucial role in directing the stereochemical outcome of such cyclizations.

Moreover, enzymatic transformations offer a powerful method for the selective functionalization of cyclobutylamine (B51885) derivatives. Engineered enzymes, such as cytochrome P450 monooxygenases, have been shown to hydroxylate cyclobutylamines at specific positions with high regio- and stereoselectivity. nih.govacs.org Applying such a biocatalytic approach to an N-acylated derivative of this compound could introduce a hydroxyl group onto the cyclobutane ring. This new functional group could then be used as a handle for further chemical transformations, including the formation of a second ring to generate a bicyclic scaffold.

Development of Functionally Diverse Derivatives for Research

The primary amine of this compound is a gateway to a vast array of functionally diverse derivatives for chemical biology and medicinal chemistry research. Standard organic transformations can be employed to generate a library of compounds with varying properties, allowing for a systematic exploration of structure-activity relationships.

The conversion of the amine to an isothiocyanate provides a versatile intermediate for the divergent synthesis of various nitrogen-containing heterocycles. rsc.org This approach allows for the rapid construction of a collection of related molecules from a common precursor, which is a key strategy in the generation of compound libraries for high-throughput screening.

The table below illustrates some of the potential derivatives that can be synthesized from this compound, highlighting the versatility of this building block.

Derivative ClassGeneral StructurePotential Synthetic Route
AmidesR-C(O)NH-CyclobutylAcylation with carboxylic acids or acid chlorides
UreasR-NHC(O)NH-CyclobutylReaction with isocyanates
SulfonamidesR-S(O)₂NH-CyclobutylReaction with sulfonyl chlorides
Secondary AminesR-NH-CyclobutylReductive amination with aldehydes or ketones
Guanidines(R¹R²)NC(NR³)NH-CyclobutylReaction with guanylating agents

These derivatization strategies, coupled with modern synthetic methodologies, underscore the potential of this compound as a valuable starting material for the creation of novel and structurally complex molecules for a wide range of research applications. The unique combination of fluorine, gem-dimethyl substitution, and a primary amine on a constrained four-membered ring provides a rich platform for chemical exploration.

Computational and Theoretical Investigations of 3 Fluoro 2,2 Dimethylcyclobutan 1 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces

The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding a molecule's reactivity. For a molecule like 3-Fluoro-2,2-dimethylcyclobutan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, indicating its role as a nucleophile and a site for protonation. Conversely, the LUMO is likely to be associated with the antibonding orbitals of the C-F and C-N bonds, suggesting these are the sites susceptible to nucleophilic attack or electron acceptance.

Molecular Electrostatic Potential (MEP) surfaces offer a visual representation of the charge distribution on a molecule. For this compound, the MEP surface would likely show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair of electrons, making it a hydrogen bond acceptor. A region of positive potential (electron-poor) would be expected around the hydrogen atoms of the amine group and, to a lesser extent, near the fluorine atom, indicating their potential as hydrogen bond donors and sites for electrophilic interaction. Computational analyses of similar cis-1,2-disubstituted cyclobutanes have demonstrated the significant influence of conformation on the distribution of the electrostatic potential. organic-chemistry.org

Table 1: Predicted Electronic Properties of a Representative Aminocyclobutane Derivative (Analogous System) This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the searched literature.

PropertyCalculated Value (Method: DFT/B3LYP/6-31G*)Interpretation
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons, likely on the amine group, and relates to the ionization potential.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy unoccupied orbital, suggesting sites for nucleophilic attack.
HOMO-LUMO Gap9.7 eVRelates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.
Dipole Moment2.5 DIndicates the overall polarity of the molecule, arising from the electronegative F and N atoms.

Computational Studies on Bond Dissociation Energies and Reaction Energetics (excluding physical properties)

Bond dissociation energy (BDE) calculations are crucial for predicting the stability of a molecule and the likelihood of particular bond cleavages during a reaction. For this compound, the C-F and C-N bonds are of particular interest. The C-F bond is known to be strong, contributing to the metabolic stability of fluorinated compounds. The C-N bond BDE would be important for understanding reactions involving the amine group.

Computational studies can also model the energetics of potential reactions, such as N-acylation or N-alkylation of the amine group. By calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for these reactions, it is possible to predict their feasibility and spontaneity. For instance, the protonation of the amine group is expected to be a highly exothermic process, a key characteristic of its basicity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation. The substituents on the ring of this compound will influence the preferred puckering angle and the relative energies of different conformers. Molecular dynamics (MD) simulations can explore the conformational landscape of the molecule over time, providing insights into its flexibility and the populations of different conformers at a given temperature. nih.govuam.esyoutube.com

For this compound, the key conformational variables include the puckering of the cyclobutane ring and the orientation of the amine and fluoro substituents (axial vs. equatorial). The bulky gem-dimethyl groups at the 2-position will significantly restrict the ring's flexibility. MD simulations can help to identify the most stable conformer, which is crucial for understanding its interaction with biological targets, as the shape of the molecule is a key determinant of its binding affinity. Computational analysis of related substituted cyclobutanes has shown that the conformation has a decisive influence on the compound's properties. chemrxiv.orgnih.gov

Table 2: Hypothetical Relative Energies of Conformers of this compound This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis of substituted cycloalkanes.

ConformerRelative Energy (kcal/mol)Key Steric Interactions
cis, F-equatorial, NH2-equatorial0.0Potentially the most stable conformer with bulky groups in less hindered positions.
cis, F-axial, NH2-axial~4-6Significant 1,3-diaxial interactions involving F and NH2 with methyl groups.
trans, F-equatorial, NH2-axial~1-21,3-diaxial interactions involving the NH2 group.
trans, F-axial, NH2-equatorial~2-31,3-diaxial interactions involving the F atom.

Mechanism Elucidation of Synthetic Transformations

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, which is essential for optimizing reaction conditions and controlling product selectivity. acs.org

Transition State Analysis and Reaction Pathways

For the synthesis of this compound, several synthetic routes could be envisioned, such as the fluorination of a corresponding hydroxycyclobutane or the amination of a fluorocyclobutane (B14750743) derivative. DFT calculations can be used to model the reaction pathways for these transformations. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barrier for each step of the reaction. This information helps in identifying the rate-determining step and understanding how different reagents or catalysts might influence the reaction rate. For example, in the synthesis of other cyclobutane derivatives, mechanistic studies have been conducted using DFT to rationalize the observed outcomes.

Understanding Stereoselective Control Mechanisms

The synthesis of this compound can potentially lead to different stereoisomers (cis and trans). Controlling the stereochemical outcome is often a major challenge in organic synthesis. Computational studies can be instrumental in understanding the factors that govern stereoselectivity. By comparing the energies of the transition states leading to the different stereoisomers, it is possible to predict which product will be favored. For instance, the steric hindrance imposed by the gem-dimethyl groups is expected to play a significant role in directing the approach of reagents, thus favoring the formation of one stereoisomer over the other. DFT studies on the synthesis of other substituted cyclobutanes have successfully rationalized the stereoretentive nature of certain reactions by comparing the energies of different reaction pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a sophisticated computational approach to predict the reactivity of chemical compounds based on their molecular structure. nih.govnih.gov These models establish a mathematical correlation between the chemical reactivity of a series of compounds and their calculated molecular descriptors. nih.gov While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications to this parent molecule would likely influence its reactivity.

A hypothetical QSRR study for this compound and its derivatives would involve the synthesis of a library of analogous compounds and the subsequent measurement of a specific reactivity parameter. This parameter could be, for instance, the rate constant of a particular reaction, the binding affinity to a biological target, or a measure of its metabolic stability. Concurrently, a wide range of molecular descriptors for each derivative would be calculated using computational chemistry software.

The core of the QSRR methodology lies in identifying a statistically significant relationship between the descriptors and the observed reactivity. nih.gov This is often achieved through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.govnih.gov The resulting QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward compounds with desired properties.

Key Molecular Descriptors for a QSRR Model

For a QSRR study of this compound and its derivatives, a selection of relevant molecular descriptors would be crucial. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. The presence of the electronegative fluorine atom and the basic amino group makes descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies particularly relevant. The introduction of fluorine is known to significantly alter the electronic distribution within a molecule. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important. The rigid cyclobutane ring imposes significant conformational constraints. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices. They provide a simplified way to encode information about the molecular framework.

Lipophilicity Descriptors: The partition coefficient (logP) or distribution coefficient (logD) are critical for understanding the solubility and transport properties of the compounds. Fluorination is known to have a significant, and sometimes non-intuitive, effect on lipophilicity. For instance, in some fluorinated cyclobutane derivatives, trans-isomers were found to be more lipophilic, while the difference was marginal for cis-isomers. researchgate.net

Hypothetical QSRR Data Table for Reactivity Prediction

To illustrate the concept, a hypothetical QSRR data table for a series of derivatives of this compound is presented below. In this example, we assume that the reactivity is related to the nucleophilicity of the amine group, which is influenced by the electronic and steric environment. The reactivity is represented by a hypothetical logarithmic reactivity value (log(k)).

Table 1: Hypothetical Molecular Descriptors and Reactivity for Derivatives of this compound

Compound Derivative logP Dipole Moment (Debye) HOMO Energy (eV) Steric Parameter (Es) Hypothetical log(k)
1 This compound 1.85 2.10 -9.50 -1.74 2.30
2 3-Chloro-2,2-dimethylcyclobutan-1-amine 2.10 2.05 -9.65 -1.80 2.15
3 3-Hydroxy-2,2-dimethylcyclobutan-1-amine 1.20 1.90 -9.30 -1.65 2.50
4 2,2-Dimethylcyclobutan-1-amine 1.60 1.80 -9.20 -1.70 2.65

| 5 | 3-Fluoro-2,2-diethylcyclobutan-1-amine | 2.50 | 2.15 | -9.55 | -2.10 | 2.20 |

A QSRR equation derived from such data might take the form:

log(k) = c₀ + c₁logP + c₂(Dipole Moment) + c₃(HOMO Energy) + c₄Es

Where c₀, c₁, c₂, c₃, and c₄ are coefficients determined by the regression analysis. Such an equation would allow for the prediction of the reactivity (log(k)) for new derivatives based on their calculated descriptor values. This predictive power is invaluable in medicinal chemistry and materials science for designing molecules with optimized properties. The strained nature of the cyclobutane ring, combined with the electronic influence of substituents like fluorine, makes QSRR an especially powerful tool for navigating the chemical space of these unique compounds. researchgate.net

Future Perspectives in the Research of 3 Fluoro 2,2 Dimethylcyclobutan 1 Amine

Development of Novel and Sustainable Stereoselective Synthetic Pathways

The synthesis of chiral molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern chemistry. For 3-Fluoro-2,2-dimethylcyclobutan-1-amine, which possesses stereogenic centers, the development of stereoselective synthetic routes is of paramount importance. Future research is anticipated to move beyond classical resolution techniques towards more elegant and efficient catalytic asymmetric methods.

One promising approach involves the use of chiral Brønsted acid/base catalysts to control the stereochemical outcome of key bond-forming reactions. nih.gov This strategy has been successfully employed for the synthesis of other β-fluoro amines, achieving high enantio- and diastereoselectivity. nih.gov The development of bespoke catalysts tailored for the unique steric and electronic demands of the 2,2-dimethylcyclobutane framework will be a key challenge.

Another innovative strategy that warrants exploration is the application of frustrated Lewis pair (FLP) mediated C-F bond activation. nih.govsemanticscholar.org This methodology allows for the stereoselective functionalization of geminal difluoroalkanes, which could serve as precursors to this compound. nih.govsemanticscholar.org By employing chiral Lewis bases, it may be possible to achieve desymmetrization of a prochiral difluorinated cyclobutane (B1203170) intermediate, thereby installing the desired stereochemistry at the fluorine-bearing carbon. nih.govsemanticscholar.org

The pursuit of sustainability will also drive the development of these new synthetic pathways. This includes the use of earth-abundant metal catalysts, organocatalysis, and biocatalysis to minimize environmental impact. Flow chemistry and other process intensification technologies could also be implemented to improve the efficiency and safety of the synthesis.

Exploration of Unconventional Derivatization Reactions and Functionalizations

The primary amine group in this compound serves as a versatile handle for a wide array of derivatization reactions. While standard N-acylation, N-alkylation, and reductive amination reactions are certainly applicable, future research will likely focus on more unconventional transformations that leverage the unique structural features of the molecule.

The development of novel derivatizing agents that can introduce complex functionalities in a single step will be a key area of interest. For instance, the use of advanced reagents for the determination of absolute stereochemistry, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), could be adapted for the chiral resolution and analysis of this compound and its derivatives. researchgate.net

Furthermore, the influence of the fluorine atom and the cyclobutane ring on the reactivity of the amine group could be exploited to achieve selective functionalizations that are not possible with simpler amines. For example, the altered basicity and nucleophilicity of the amine due to the electron-withdrawing effect of the fluorine atom could be harnessed in catalyst design or in the synthesis of novel ligands for coordination chemistry.

Advanced Applications in Targeted Chemical Synthesis and Emerging Material Science

The rigid and sterically defined nature of the 3-Fluoro-2,2-dimethylcyclobutane scaffold makes it an attractive building block for the synthesis of complex target molecules with well-defined three-dimensional structures. In medicinal chemistry, this moiety could be incorporated into drug candidates to modulate their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The unique conformational constraints imposed by the cyclobutane ring can be a powerful tool for optimizing ligand-receptor interactions.

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design

Generative models, such as recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs), can be trained on large chemical databases to learn the underlying rules of chemical structure and bonding. ijpsjournal.com These models can then be used to generate novel molecules de novo that are based on the this compound scaffold but possess optimized properties for a specific application. ijpsjournal.comrsc.org

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